![molecular formula C19H17NO B12520922 2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure, which is further substituted with a methoxy group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine.
Reduction: Formation of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)piperidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine
- 2-(3’-Methyl-[1,1’-biphenyl]-2-yl)pyridine
- 2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-4-yl)pyridine
Uniqueness
2-(6-Methoxy-3’-methyl-[1,1’-biphenyl]-2-yl)pyridine is unique due to the specific positioning of the methoxy and methyl groups on the biphenyl structure. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
特性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
2-[3-methoxy-2-(3-methylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-14-7-5-8-15(13-14)19-16(9-6-11-18(19)21-2)17-10-3-4-12-20-17/h3-13H,1-2H3 |
InChIキー |
LOHRIGVHDLKRDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


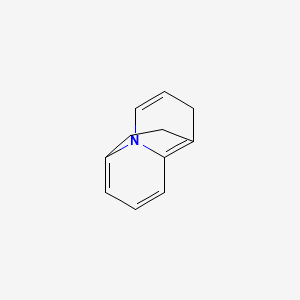
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
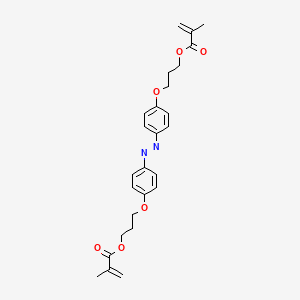

![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
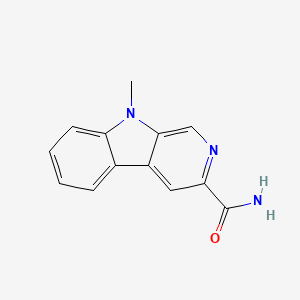
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
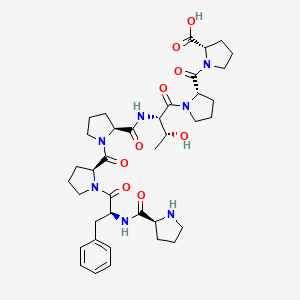
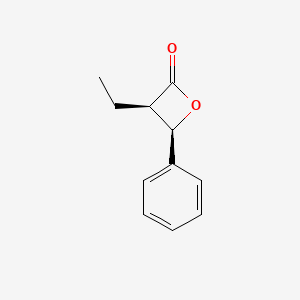
acetamido}hexanoic acid](/img/structure/B12520889.png)


![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
